![molecular formula C9H18ClNO2 B2477764 3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2361633-84-1](/img/structure/B2477764.png)
3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
“3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2361633-84-1 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(tert-butyl)pyrrolidine-3-carboxylic acid hydrochloride . The InChI code is 1S/C9H17NO2.ClH/c1-8(2,3)9(7(11)12)4-5-10-6-9;/h10H,4-6H2,1-3H3,(H,11,12);1H . This information can be used to derive the molecular structure of the compound.Scientific Research Applications
Synthesis and Pharmaceutical Applications
3-Tert-butylpyrrolidine-3-carboxylic acid; hydrochloride is used as a building block in pharmaceutical research. For instance, its derivatives, such as tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, have been synthesized from L-aspartic acid for use in pharmaceutically active substances (Han et al., 2018). Additionally, the vinylfluoro group, as seen in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, has been used for the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives (Purkayastha et al., 2010).
Antimicrobial Activity
The antimicrobial activity of novel pyrrolidine derivatives, including 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, has been studied, showing potential as antimicrobial agents. Microwave-assisted synthesis of these compounds has been developed, offering a more efficient production method (Sreekanth & Jha, 2020).
Chiral Auxiliary in Synthesis
3-Tert-butylpyrrolidine-3-carboxylic acid; hydrochloride derivatives have been used as chiral auxiliaries in synthesis. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been utilized for this purpose, demonstrating its utility in producing enantiomerically pure compounds (Studer et al., 1995).
Synthesis of Antibacterial Agents
The compound has been instrumental in the synthesis of antibacterial agents. For instance, chiral 1-tert-butyl-6-fluoronaphthyridones with aminopyrrolidine substituents at the 7 position have been synthesized, where the stereochemistry of the pyrrolidine ring is crucial for activity (Di Cesare et al., 1992).
Structural and Stereochemical Studies
Research has also focused on the structure and stereochemistry of 3-tert-butylpyrrolidine-3-carboxylic acid derivatives. Studies like the synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide insights into the structural properties of these compounds (Moriguchi et al., 2014).
Mechanism of Action
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
3-tert-butylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,3)9(7(11)12)4-5-10-6-9;/h10H,4-6H2,1-3H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQWWMOHRQFWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylpyrrolidine-3-carboxylic acid;hydrochloride |
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